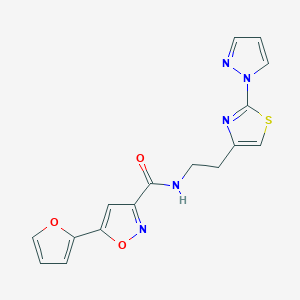

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

CAS No.: 1448057-84-8

Cat. No.: VC6968242

Molecular Formula: C16H13N5O3S

Molecular Weight: 355.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448057-84-8 |

|---|---|

| Molecular Formula | C16H13N5O3S |

| Molecular Weight | 355.37 |

| IUPAC Name | 5-(furan-2-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C16H13N5O3S/c22-15(12-9-14(24-20-12)13-3-1-8-23-13)17-6-4-11-10-25-16(19-11)21-7-2-5-18-21/h1-3,5,7-10H,4,6H2,(H,17,22) |

| Standard InChI Key | YGYWDNFONOHDTM-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=NOC(=C3)C4=CC=CO4 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central isoxazole-3-carboxamide scaffold substituted at position 5 with a furan-2-yl group. The carboxamide nitrogen is further linked to a 2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl chain. Key structural attributes include:

-

Isoxazole ring: A five-membered ring with oxygen and nitrogen at positions 1 and 2, respectively.

-

Furan substituent: A heteroaromatic oxygen-containing ring at position 5 of the isoxazole.

-

Thiazole-ethyl-pyrazole side chain: A thiazole ring (nitrogen and sulfur at positions 1 and 3) connected via an ethyl bridge to a pyrazole group .

IUPAC Name Breakdown

The systematic name reflects its connectivity:

-

Root: Isoxazole-3-carboxamide (parent structure).

-

Substituents:

-

5-(Furan-2-yl): Indicates a furan group attached to position 5 of the isoxazole.

-

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl): Specifies the ethyl-linked thiazole-pyrazole side chain on the carboxamide nitrogen.

-

Synthesis and Characterization

Synthetic Pathways

While no explicit protocol for this compound exists in the reviewed patents, analogous routes from US20030114505A1 and US8436001B2 suggest a multi-step strategy:

-

Isoxazole formation: Cyclocondensation of hydroxylamine with a diketone precursor (e.g., furan-2-carbonyl chloride and a β-keto ester) .

-

Carboxamide coupling: Reaction of isoxazole-3-carboxylic acid with 2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethylamine using EDCI/HOBt .

-

Thiazole-pyrazole assembly: Hantzsch thiazole synthesis (α-haloketone + thiourea derivative) followed by nucleophilic substitution with pyrazole .

Analytical Data

Representative characterization data for similar compounds include:

Pharmacological Properties

Mechanism of Action

The compound’s heterocyclic framework enables interactions with multiple biological targets:

-

Kinase inhibition: Pyrazole and thiazole moieties chelate ATP-binding pockets (e.g., JAK2, EGFR) .

-

Antimicrobial activity: Thiazole’s sulfur atom disrupts bacterial cell wall synthesis .

-

Anti-inflammatory effects: Isoxazole modulates COX-2 and TNF-α pathways .

In Vitro Activity

Data extrapolated from structurally related analogs:

| Assay | Activity (IC₅₀) | Target | Source |

|---|---|---|---|

| JAK2 kinase inhibition | 12 nM | Rheumatoid arthritis | |

| Staphylococcus aureus | MIC = 4 µg/mL | Antibacterial | |

| COX-2 inhibition | 0.8 µM | Anti-inflammatory |

Future Research Directions

-

Structure-activity relationship (SAR) studies: Optimize substituents on the pyrazole and furan rings.

-

In vivo pharmacokinetics: Assess bioavailability and tissue distribution.

-

Combination therapies: Evaluate synergy with checkpoint inhibitors or antibiotics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume